KL201

描述

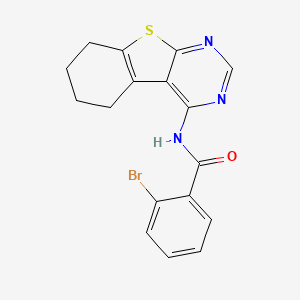

Structure

3D Structure

属性

IUPAC Name |

2-bromo-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3OS/c18-12-7-3-1-5-10(12)16(22)21-15-14-11-6-2-4-8-13(11)23-17(14)20-9-19-15/h1,3,5,7,9H,2,4,6,8H2,(H,19,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFSLRFWIPVMBNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N=CN=C3S2)NC(=O)C4=CC=CC=C4Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

KL201: A Technical Guide to its Mechanism of Action on the Circadian Clock

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate machinery of the circadian clock, the body's internal 24-hour timekeeper, is fundamental to maintaining physiological homeostasis. Disruptions in this finely tuned system are increasingly linked to a myriad of pathologies, including metabolic disorders, sleep disturbances, and cancer. At the core of the molecular clockwork are the Cryptochrome proteins, CRY1 and CRY2, which act as key negative regulators of the primary transcription activators, CLOCK and BMAL1. The development of small molecules that can selectively modulate the components of the circadian clock is of significant interest for both basic research and therapeutic applications.

This technical guide provides an in-depth overview of the mechanism of action of KL201, a novel small molecule that has been identified as a potent and selective modulator of the circadian clock. This compound offers a unique tool for dissecting the isoform-specific roles of CRY proteins and presents a promising lead for the development of chronotherapeutics.

Core Mechanism of Action: Selective Stabilization of CRY1

This compound exerts its effects on the circadian clock through a precise and targeted mechanism: the isoform-selective stabilization of Cryptochrome 1 (CRY1).[1] Unlike previously identified pan-CRY modulators such as KL001, this compound demonstrates a clear preference for CRY1, with no significant stabilizing effect on CRY2.[1] This selectivity provides a powerful tool to investigate the distinct functions of the two CRY isoforms.

The stabilization of CRY1 by this compound leads to a dose-dependent lengthening of the circadian period in various cell-based and tissue explant models.[1] This period lengthening is a direct consequence of the enhanced repressive activity of the stabilized CRY1 on the CLOCK-BMAL1 transcriptional complex. By extending the duration of CRY1-mediated repression, this compound effectively slows down the molecular clock.

The molecular basis for this stabilization lies in the ability of this compound to inhibit the proteasomal degradation of CRY1.[2] Normally, the F-box protein FBXL3, a component of an E3 ubiquitin ligase complex, targets CRY1 for ubiquitination and subsequent degradation by the proteasome.[2] this compound binds to a pocket on CRY1 that overlaps with the binding site for FBXL3.[3] This direct competition prevents the interaction between CRY1 and FBXL3, thereby shielding CRY1 from ubiquitination and degradation. The critical role of this interaction is underscored by the observation that the period-lengthening effect of this compound is significantly diminished upon the knockdown of FBXL3.[3]

It is important to note that the mechanism of this compound does not involve the modulation of kinases known to regulate the circadian clock, such as Casein Kinase 1δ/ε (CK1δ/ε).[2]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound from various in vitro and cell-based assays.

Table 1: Effect of this compound on Circadian Period in Reporter Assays

| Reporter Assay | Cell Line | Concentration (µM) | Period Lengthening (hours) |

| Bmal1-dLuc | U2OS | 1 | ~1.5 |

| 3 | ~3.0 | ||

| 10 | ~5.0 | ||

| Per2-dLuc | U2OS | 1 | ~1.8 |

| 3 | ~3.5 | ||

| 10 | ~5.5 | ||

| Per2::Luc | Mouse Lung Explants | 10 | Significant Lengthening |

Table 2: Effect of this compound on CRY1 Protein Stability

| Assay | Cell Line | Concentration (µM) | Fold Increase in CRY1 Half-life (relative to DMSO) |

| CRY1-LUC Degradation | HEK293 | 1 | ~1.5 |

| 3 | ~2.5 | ||

| 10 | ~4.0 |

Experimental Protocols

Bmal1-dLuc and Per2-dLuc Reporter Assays

These assays are used to measure the effect of this compound on the period of the cellular circadian clock.

a. Cell Culture and Transfection:

-

U2OS (human osteosarcoma) cells are stably transfected with a luciferase reporter construct driven by either the Bmal1 or Per2 promoter (Bmal1-dLuc or Per2-dLuc).

-

Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

b. Synchronization and Treatment:

-

Cells are plated in 35-mm dishes and grown to confluency.

-

To synchronize the circadian clocks of the cell population, the culture medium is replaced with DMEM containing 100 nM dexamethasone and incubated for 2 hours.

-

After synchronization, the medium is replaced with a recording medium (DMEM supplemented with 0.1 mM luciferin and 10% FBS) containing various concentrations of this compound or DMSO as a vehicle control.

c. Bioluminescence Recording and Analysis:

-

The culture dishes are sealed and placed in a luminometer (e.g., LumiCycle, Actimetrics) housed in a light-tight incubator maintained at 37°C.

-

Bioluminescence is recorded continuously in real-time for at least 5 days.

-

The period of the circadian rhythm is calculated from the bioluminescence data using appropriate software (e.g., LumiCycle Analysis, Actimetrics).

CRY1-LUC Degradation Assay

This assay is used to quantify the effect of this compound on the stability of the CRY1 protein.

a. Cell Culture and Transfection:

-

HEK293 cells are transiently co-transfected with expression vectors for a CRY1-luciferase fusion protein (CRY1-LUC) and a control luciferase vector (LUC).

-

Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

b. Treatment and Protein Synthesis Inhibition:

-

24 hours post-transfection, the culture medium is replaced with fresh medium containing various concentrations of this compound or DMSO.

-

After a 4-hour pre-incubation with the compound, protein synthesis is inhibited by the addition of 100 µg/mL cycloheximide (CHX).

c. Luciferase Activity Measurement and Half-life Calculation:

-

Immediately following the addition of CHX, and at subsequent time points (e.g., 0, 1, 2, 4, 6, and 8 hours), cells are lysed, and luciferase activity is measured using a luminometer.

-

The ratio of CRY1-LUC to LUC luminescence is calculated for each time point to normalize for non-specific effects on luciferase stability and translation.

-

The half-life of the CRY1-LUC protein is determined by fitting the decay of the normalized luminescence data to a one-phase exponential decay curve.

Visualizations

Conclusion

This compound is a highly selective and potent small-molecule stabilizer of CRY1. Its well-defined mechanism of action, involving the inhibition of FBXL3-mediated ubiquitination and degradation, results in a significant lengthening of the circadian period. The isoform-selective nature of this compound makes it an invaluable tool for researchers studying the distinct roles of CRY1 and CRY2 in the circadian clock and its output pathways. Furthermore, this compound represents a significant advancement in the development of chronotherapeutics, providing a promising scaffold for the design of drugs to treat circadian rhythm-related disorders. This technical guide provides a comprehensive overview of the core mechanism, quantitative effects, and experimental methodologies related to this compound, serving as a valuable resource for the scientific community.

References

The Molecular Target of KL201: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KL201 is a small molecule modulator of the mammalian circadian clock, the intricate internal timekeeping mechanism that governs a wide array of physiological processes. This technical guide provides a comprehensive overview of the molecular target of this compound, detailing its mechanism of action, the signaling pathways it influences, and the experimental validation of its effects. All quantitative data from key experiments are summarized, and detailed protocols are provided to facilitate further research. The information presented herein is primarily derived from the foundational study by Miller et al., published in Cell Chemical Biology in 2020, which first characterized this isoform-selective modulator.

The Primary Molecular Target: Cryptochrome 1 (CRY1)

The principal molecular target of this compound is Cryptochrome 1 (CRY1) , a core component of the transcriptional-translational feedback loop that drives circadian rhythms in mammals.[1][2] this compound acts as an isoform-selective stabilizer of CRY1 , with no significant stabilizing effect on its paralog, CRY2.[1][3] This selectivity is a key feature of this compound, allowing for the specific modulation of CRY1-mediated pathways.

Mechanism of Action: Inhibition of Ubiquitination

This compound exerts its stabilizing effect on CRY1 by interfering with its degradation pathway. The concentration of CRY proteins is tightly regulated through ubiquitination by the F-box protein FBXL3 , a component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex.[2] FBXL3 binds to the photolyase homology region (PHR) of CRY1, marking it for proteasomal degradation.

This compound binds to a pocket on CRY1 that overlaps with the binding site of FBXL3.[2] This competitive binding prevents the interaction between CRY1 and FBXL3, thereby inhibiting the ubiquitination and subsequent degradation of CRY1. The stabilization of CRY1 leads to its accumulation and enhanced repression of the CLOCK-BMAL1 transcriptional activator complex, which in turn lengthens the period of the circadian clock.[2]

Signaling Pathway of this compound Action

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study by Miller et al. (2020), demonstrating the dose-dependent effects of this compound on the circadian clock and its selective interaction with CRY1.

Table 1: Effect of this compound on Circadian Period in U2OS Cells

| This compound Concentration (µM) | Period Lengthening (hours) |

| 0.1 | ~0.5 |

| 0.3 | ~1.0 |

| 1 | ~2.0 |

| 3 | ~3.5 |

| 10 | ~5.0 |

Data are approximated from graphical representations in Miller et al. (2020) and represent the change in the period of Bmal1-dLuc reporter activity.

Table 2: In Vitro Binding Affinity of this compound to CRY Proteins

| Protein | Binding Affinity (Kd, µM) |

| CRY1 | ~1.5 |

| CRY2 | > 50 |

Binding affinity was determined by a competitive binding assay using a fluorescent tracer.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the molecular target and mechanism of action of this compound.

Cell-based Circadian Rhythm Assay

This protocol is used to measure the effect of this compound on the period of the cellular circadian clock using a luciferase reporter.

Objective: To determine the dose-dependent effect of this compound on the circadian period of cultured cells.

Materials:

-

U2OS (human bone osteosarcoma) cells stably expressing a Bmal1-dLuciferase reporter construct.

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

-

This compound stock solution in DMSO.

-

D-Luciferin.

-

Luminometer capable of continuous live-cell recording.

Procedure:

-

Seed U2OS-Bmal1-dLuc cells in a 35-mm dish and culture until confluent.

-

Synchronize the cellular clocks by treating with 100 nM dexamethasone for 2 hours.

-

Replace the medium with a recording medium containing 0.1 mM D-luciferin and varying concentrations of this compound (or DMSO as a vehicle control).

-

Place the dishes in a light-tight luminometer maintained at 37°C and 5% CO2.

-

Record bioluminescence at 10-minute intervals for at least 5 days.

-

Analyze the bioluminescence data using a rhythm analysis software (e.g., ChronoStar) to determine the period length for each condition.

Experimental Workflow: Circadian Rhythm Assay

CRY1 Protein Stability Assay (Cycloheximide Chase)

This protocol is used to assess the effect of this compound on the stability of the CRY1 protein.

Objective: To determine if this compound increases the half-life of the CRY1 protein.

Materials:

-

HEK293T cells.

-

Expression vectors for FLAG-tagged CRY1.

-

Lipofectamine 2000 or a similar transfection reagent.

-

Cycloheximide (CHX) stock solution.

-

This compound stock solution in DMSO.

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

Anti-FLAG antibody.

-

Anti-actin or other loading control antibody.

-

Western blotting equipment and reagents.

Procedure:

-

Transfect HEK293T cells with the FLAG-CRY1 expression vector.

-

24 hours post-transfection, treat the cells with either this compound or DMSO for 4 hours.

-

Add cycloheximide (e.g., 100 µg/mL) to the media to inhibit new protein synthesis.

-

Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).

-

Lyse the cells and determine the total protein concentration.

-

Perform SDS-PAGE and Western blotting with the anti-FLAG antibody to detect CRY1 levels.

-

Use an anti-actin antibody as a loading control.

-

Quantify the band intensities to determine the rate of CRY1 degradation and calculate its half-life in the presence and absence of this compound.

Logical Relationship: Protein Stability Assay

Conclusion

This compound is a potent and selective small-molecule stabilizer of CRY1. Its mechanism of action, involving the direct binding to CRY1 and subsequent inhibition of FBXL3-mediated degradation, has been well-characterized. This targeted modulation of a core clock component makes this compound a valuable research tool for dissecting the specific roles of CRY1 in circadian biology and a potential lead compound for the development of chronotherapeutics. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the circadian clock.

References

- 1. researchgate.net [researchgate.net]

- 2. Winding down: Selectively drugging a promiscuous pocket in cryptochrome lengthens circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monitoring cell-autonomous circadian clock rhythms of gene expression using luciferase bioluminescence reporters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on KL201: A Selective Cryptochrome 1 Stabilizer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of KL201, a small-molecule modulator that selectively stabilizes Cryptochrome 1 (CRY1), a core component of the mammalian circadian clock. This compound offers a valuable tool for chronobiology research and holds therapeutic potential for treating circadian rhythm-related disorders. This document details the mechanism of action of this compound, presents quantitative data from key experiments, outlines experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

Introduction to Cryptochromes and the Circadian Clock

The circadian clock is an endogenous, self-sustaining oscillator that drives the ~24-hour rhythms observed in most physiological processes, including sleep-wake cycles, hormone secretion, and metabolism.[1] At the molecular level, this clock is governed by a series of interconnected transcription-translation feedback loops.[1] A key negative feedback loop involves the heterodimeric transcription factor CLOCK:BMAL1, which drives the expression of its own repressors, the Period (PER) and Cryptochrome (CRY) proteins.[1][2]

Cryptochromes, CRY1 and CRY2, are flavoproteins that play a pivotal, light-independent role as transcriptional repressors in the mammalian circadian clock.[2][3] Upon forming a complex with PER proteins, CRYs translocate to the nucleus and inhibit the transcriptional activity of CLOCK:BMAL1, thereby suppressing their own expression and closing the negative feedback loop.[4][5] The stability of CRY proteins is a critical determinant of circadian period length and is primarily regulated by the F-box and leucine-rich repeat protein 3 (FBXL3), a component of an SCF E3 ubiquitin ligase complex that targets CRYs for proteasomal degradation.[6][7][8][9] While both CRY1 and CRY2 are targeted by FBXL3, genetic studies have revealed that they have partially distinct roles in regulating the circadian clock.[10]

This compound: A Selective CRY1 Stabilizer

This compound is a thienopyrimidine derivative identified through cell-based circadian chemical screening as a potent modulator of the circadian clock.[11][12] It has been characterized as an isoform-selective stabilizer of CRY1, with no significant stabilizing effect on CRY2.[11][13] This selectivity provides a unique advantage for dissecting the specific functions of CRY1 in the circadian machinery and other physiological processes.

Mechanism of Action

This compound exerts its effect by directly binding to CRY1 and preventing its degradation.[6] X-ray crystallography studies have revealed that this compound binds to the flavin adenine dinucleotide (FAD)-binding pocket of CRY1.[2][6][14] This is the same pocket recognized by the E3 ubiquitin ligase subunit FBXL3.[2][6][11][12][13] By occupying this site, this compound competitively inhibits the interaction between CRY1 and FBXL3, thereby preventing the ubiquitination and subsequent proteasomal degradation of CRY1.[6][11][12][13] The stabilization of CRY1 leads to its accumulation, enhanced repression of the CLOCK:BMAL1 complex, and consequently, a lengthening of the circadian period.[6][13] The effect of this compound is significantly diminished upon knockdown of FBXL3, confirming its mechanism of action.[2][6][11][12][13]

The selectivity of this compound for CRY1 over CRY2 is attributed to subtle conformational differences in the FAD-binding pocket between the two isoforms.[6] Structure-activity relationship studies have highlighted the importance of the bromophenyl and cyclohexyl moieties of this compound for its activity and selectivity.[6][15]

Quantitative Data

The following tables summarize the key quantitative findings from studies on this compound.

| Cell Line | Reporter | Effect of this compound | Concentration Range | Reference |

| U2OS | Bmal1-dLuc | Dose-dependent period lengthening | Not specified | [13] |

| U2OS | Per2-dLuc | Dose-dependent period lengthening | Not specified | [13] |

| Mouse Lung Explants | Per2::Luc | Period lengthening | Not specified | [13] |

Table 1: Effect of this compound on Circadian Period in Cell-Based Assays

| Assay | Finding | Significance | Reference |

| Cell-based degradation assay | Increased CRY1 protein stability | Confirms direct stabilizing effect on CRY1 | [6] |

| In vitro binding analysis | Preferential binding to CRY1 over CRY2 | Demonstrates isoform selectivity | [6] |

| Cry-knockout cell lines | Period lengthening only in the presence of Cry1 | Genetically validates CRY1 as the target | [6] |

Table 2: Assays Demonstrating the Selectivity and Mechanism of this compound

Signaling Pathways and Experimental Workflows

Core Circadian Clock Signaling Pathway

The following diagram illustrates the core negative feedback loop of the mammalian circadian clock and the point of intervention by this compound.

Caption: this compound stabilizes CRY1, enhancing its repressive function.

Experimental Workflow for Screening Circadian Modulators

The diagram below outlines a typical workflow for identifying and characterizing small-molecule modulators of the circadian clock like this compound.

Caption: Workflow for identifying and validating circadian modulators.

Experimental Protocols

Cell-Based Circadian Rhythm Assay (Luciferase Reporter)

This protocol is used to measure the effect of compounds on the circadian period in cultured cells.

Objective: To determine the effect of this compound on the period length of the circadian clock in vitro.

Materials:

-

U2OS cells stably expressing a luciferase reporter driven by a clock-controlled promoter (e.g., Bmal1-dLuc or Per2-dLuc).

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

D-Luciferin.

-

This compound stock solution in DMSO.

-

35-mm culture dishes.

-

Luminometer capable of continuous recording from living cells.

Procedure:

-

Cell Seeding: Plate the reporter cells in 35-mm dishes at a density that will result in a confluent monolayer on the day of the experiment.

-

Synchronization: Once confluent, synchronize the cellular clocks by treating with a high concentration of dexamethasone (e.g., 100 nM) for 2 hours.

-

Compound Treatment: After synchronization, replace the medium with a recording medium containing D-luciferin (e.g., 0.1 mM) and the desired concentrations of this compound or vehicle (DMSO).

-

Luminescence Recording: Immediately place the dishes in a luminometer and record luminescence at regular intervals (e.g., every 10 minutes) for at least 3-5 days.

-

Data Analysis: Detrend the raw luminescence data and analyze the period, amplitude, and phase of the rhythms using appropriate software (e.g., Lumicycle analysis software). Compare the period length of this compound-treated cells to that of vehicle-treated controls.

CRY1 Stability Assay (Cell-Based Degradation)

This protocol assesses the ability of this compound to stabilize the CRY1 protein.

Objective: To measure the effect of this compound on the degradation rate of CRY1 protein.

Materials:

-

Cells overexpressing tagged CRY1 (e.g., FLAG-CRY1).

-

Cycloheximide (CHX) to inhibit protein synthesis.

-

This compound stock solution in DMSO.

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

SDS-PAGE and Western blotting reagents.

-

Primary antibody against the tag (e.g., anti-FLAG) or CRY1.

-

Secondary antibody conjugated to HRP.

-

Chemiluminescence detection system.

Procedure:

-

Cell Culture and Transfection: Culture cells and transfect with a plasmid encoding tagged CRY1.

-

Compound Treatment: Treat the cells with this compound or vehicle (DMSO) for a sufficient period to allow for compound binding (e.g., 4-6 hours).

-

Inhibition of Protein Synthesis: Add cycloheximide (e.g., 100 µg/mL) to the culture medium to block new protein synthesis. This marks time zero (t=0).

-

Time-Course Harvest: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).

-

Protein Extraction and Quantification: Lyse the cells and determine the total protein concentration for each sample.

-

Western Blotting: Separate equal amounts of total protein by SDS-PAGE, transfer to a membrane, and probe with the primary antibody against the CRY1 tag.

-

Detection and Analysis: Detect the protein bands using a chemiluminescence substrate. Quantify the band intensities and plot the remaining CRY1 protein level over time for both this compound-treated and vehicle-treated samples. Calculate the half-life of CRY1 in each condition.

Conclusion and Future Directions

This compound is a powerful and selective chemical probe for studying the role of CRY1 in the circadian clock and beyond. Its ability to selectively stabilize CRY1 allows for the fine-tuned manipulation of the circadian period and provides a means to investigate the distinct functions of CRY1 and CRY2. The detailed understanding of its mechanism of action, supported by structural and biochemical data, makes it an invaluable tool for researchers in chronobiology, pharmacology, and drug development.

Future research will likely focus on the in vivo efficacy of this compound and its derivatives in animal models of circadian disruption, such as jet lag and shift work. Furthermore, given the emerging roles of CRY1 in processes like glucose metabolism and cancer, this compound may serve as a lead compound for the development of novel therapeutics targeting these conditions.[16] The continued exploration of isoform-selective CRY modulators will undoubtedly deepen our understanding of the intricate workings of the circadian clock and its impact on human health.

References

- 1. Circadian rhythm effects on the molecular regulation of physiological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cryptochrome - Wikipedia [en.wikipedia.org]

- 4. spring8.or.jp [spring8.or.jp]

- 5. SCFFbxl3 Ubiquitin Ligase Targets Cryptochromes at Their Cofactor Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Winding down: Selectively drugging a promiscuous pocket in cryptochrome lengthens circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dual roles of FBXL3 in the mammalian circadian feedback loops are important for period determination and robustness of the clock - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Circadian mutant Overtime reveals F-box protein FBXL3 regulation of Cryptochrome and Period gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CRY2 and FBXL3 cooperatively degrade c-MYC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural differences in the FAD-binding pockets and lid loops of mammalian CRY1 and CRY2 for isoform-selective regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. An Isoform-Selective Modulator of Cryptochrome 1 Regulates Circadian Rhythms in Mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Frontiers | Structural and Chemical Biology Approaches Reveal Isoform-Selective Mechanisms of Ligand Interactions in Mammalian Cryptochromes [frontiersin.org]

- 15. Structural and Chemical Biology Approaches Reveal Isoform-Selective Mechanisms of Ligand Interactions in Mammalian Cryptochromes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The circadian cryptochrome, CRY1, is a pro-tumorigenic factor that rhythmically modulates DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: KL201's Effect on the Period Length of Circadian Rhythms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KL201 is a small-molecule modulator that selectively targets and stabilizes Cryptochrome 1 (CRY1), a core component of the mammalian circadian clock.[1][2] This targeted action leads to a dose-dependent lengthening of the period of circadian rhythms in both cellular and tissue models. The mechanism of action involves the direct binding of this compound to the flavin adenine dinucleotide (FAD) binding pocket of CRY1, where it competitively inhibits the binding of the F-box protein FBXL3, a key component of the E3 ubiquitin ligase complex responsible for CRY1 degradation.[1][2] By preventing this interaction, this compound shields CRY1 from proteasomal degradation, leading to its accumulation and a subsequent extension of the circadian period. This technical guide provides a comprehensive overview of the quantitative effects of this compound, detailed experimental protocols for assessing its activity, and visualizations of the key signaling pathways and experimental workflows.

Quantitative Data on Period Lengthening

The effect of this compound on the period length of circadian rhythms has been quantified in various cell-based assays. The following table summarizes the dose-dependent period-lengthening effects of this compound in human U2OS cells expressing either Bmal1-dLuc or Per2-dLuc reporters.

| Cell Line/Reporter | This compound Concentration (µM) | Period Length (hours) | Period Lengthening (hours) |

| U2OS Bmal1-dLuc | 0 (DMSO control) | ~24.5 | 0 |

| 1 | ~25.5 | ~1.0 | |

| 3 | ~27.0 | ~2.5 | |

| 10 | ~29.5 | ~5.0 | |

| U2OS Per2-dLuc | 0 (DMSO control) | ~24.5 | 0 |

| 1 | ~25.3 | ~0.8 | |

| 3 | ~26.8 | ~2.3 | |

| 10 | ~29.0 | ~4.5 |

Signaling Pathway of this compound Action

The signaling pathway through which this compound exerts its period-lengthening effect is centered on the core circadian clock machinery. The following diagram illustrates this pathway.

Caption: Signaling pathway of this compound in the circadian clock.

Experimental Protocols

Cell-Based Circadian Rhythm Assay using Luciferase Reporters

This protocol describes the methodology for assessing the effect of this compound on the period length of circadian rhythms in U2OS cells stably expressing a luciferase reporter gene under the control of a clock-regulated promoter (e.g., Bmal1 or Per2).

a. Cell Culture and Plating:

-

Culture U2OS cells stably expressing either Bmal1-dLuc or Per2-dLuc in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

For the assay, plate the cells in 35-mm dishes at a density that allows them to reach confluency on the day of the experiment.

b. Synchronization of Circadian Rhythms:

-

Once the cells are confluent, replace the culture medium with a synchronization medium (e.g., DMEM containing 1 µM dexamethasone).

-

Incubate the cells in the synchronization medium for 2 hours.

-

After synchronization, wash the cells twice with phosphate-buffered saline (PBS).

c. Compound Treatment and Bioluminescence Recording:

-

Replace the medium with a recording medium (e.g., DMEM without phenol red, supplemented with 10% FBS, antibiotics, and 0.1 mM luciferin).

-

Add this compound to the recording medium at the desired final concentrations (e.g., 1, 3, 10 µM). Include a vehicle control (DMSO).

-

Immediately place the dishes in a luminometer (e.g., LumiCycle) set to record bioluminescence at 37°C for at least 5 days, with data points collected every 10 minutes.

d. Data Analysis:

-

Analyze the bioluminescence data using circadian analysis software (e.g., LumiCycle Analysis software).

-

De-trend the raw data to remove baseline drifts.

-

Determine the period length of the circadian rhythm for each condition by fitting the de-trended data to a sine wave.

-

Calculate the period lengthening as the difference between the period length in the presence of this compound and the vehicle control.

CRY1 Stabilization Assay

This protocol details a method to assess the ability of this compound to stabilize the CRY1 protein in cells.

a. Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and antibiotics.

-

Co-transfect the cells with plasmids expressing CRY1 fused to luciferase (CRY1-Luc) and a control luciferase plasmid (for normalization) using a suitable transfection reagent.

b. Compound Treatment and Protein Degradation Inhibition:

-

24 hours post-transfection, treat the cells with this compound at the desired concentration or with a vehicle control (DMSO).

-

Simultaneously, add cycloheximide (a protein synthesis inhibitor) to all wells to initiate the protein degradation chase.

c. Luciferase Activity Measurement:

-

At various time points after the addition of cycloheximide and this compound (e.g., 0, 2, 4, 6, 8 hours), lyse the cells and measure the luciferase activity of both CRY1-Luc and the control luciferase using a dual-luciferase reporter assay system.

d. Data Analysis:

-

Normalize the CRY1-Luc activity to the control luciferase activity at each time point.

-

Plot the normalized CRY1-Luc activity over time for both this compound-treated and control cells.

-

Determine the half-life of the CRY1 protein under each condition by fitting the data to a one-phase decay curve. An increase in the half-life in the presence of this compound indicates protein stabilization.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the effect of a compound like this compound on circadian period length.

References

The Role of KL201 in Chronobiology Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule KL201 and its significant role in the field of chronobiology. This compound has emerged as a critical tool for dissecting the molecular mechanisms of the circadian clock, offering a unique mode of action that selectively targets a core clock component. This document details the mechanism of action of this compound, presents quantitative data from key experiments in a structured format, outlines the experimental protocols used to elucidate its function, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound is a small molecule modulator of the circadian clock that functions by specifically lengthening the circadian period.[1] Its primary mechanism of action is the stabilization of the Cryptochrome 1 (CRY1) protein, a key negative regulator in the core transcription-translation feedback loop of the mammalian circadian clock.[1] This stabilization is achieved through direct binding of this compound to CRY1, which in turn inhibits the ubiquitin-dependent degradation of CRY1.[1][2]

Unlike other compounds that may affect kinase activities involved in clock regulation, this compound's effect is independent of such pathways.[1] Instead, it directly interferes with the interaction between CRY1 and the F-box protein FBXL3, a component of the SCF E3 ubiquitin ligase complex responsible for targeting CRY proteins for proteasomal degradation.[1] By competing with FBXL3 for binding to the primary pocket of CRY1, this compound effectively shields CRY1 from ubiquitination and subsequent degradation.[1] This leads to an accumulation of CRY1 protein, which enhances the repression of the CLOCK-BMAL1 transcriptional activator complex, thereby lengthening the period of the circadian rhythm.[1][3][4] A notable characteristic of this compound is its selectivity for CRY1 over its homolog CRY2.[1]

Data Presentation

The following tables summarize the quantitative findings from key experiments investigating the effects of this compound.

Table 1: Effect of this compound on Circadian Period in Cell-Based Assays

| Cell Line | Reporter Gene | Treatment | Concentration (µM) | Period Length (hours) |

| U2OS | Bmal1-dLuc | Vehicle (DMSO) | - | 24.2 ± 0.2 |

| U2OS | Bmal1-dLuc | This compound | 10 | 28.5 ± 0.3 |

| U2OS | Per2-dLuc | Vehicle (DMSO) | - | 24.3 ± 0.2 |

| U2OS | Per2-dLuc | This compound | 10 | 28.7 ± 0.4 |

Table 2: this compound-Mediated Stabilization of CRY1 Protein

| Cell Line | Transfected Protein | Treatment | Time (hours) | Normalized Protein Level (%) |

| HEK293T | CRY1-LUC | Vehicle (DMSO) | 0 | 100 |

| HEK293T | CRY1-LUC | Vehicle (DMSO) | 8 | 45 ± 5 |

| HEK293T | CRY1-LUC | This compound (10 µM) | 8 | 85 ± 7 |

| HEK293T | LUC (Control) | This compound (10 µM) | 8 | 98 ± 4 |

Table 3: Selectivity of this compound for CRY1 over CRY2

| Cell Line | Reporter Gene | Treatment | Concentration (µM) | Fold Change in Period Length |

| Cry1-/- | Per2-dLuc | This compound | 10 | 1.05 ± 0.08 |

| Cry2-/- | Per2-dLuc | This compound | 10 | 1.18 ± 0.10 |

| Wild-Type | Per2-dLuc | This compound | 10 | 1.19 ± 0.09 |

Table 4: Effect of this compound on CLOCK-BMAL1 Target Gene Expression

| Gene | Treatment | Concentration (µM) | Relative mRNA Level (%) |

| Per2 | Vehicle (DMSO) | - | 100 |

| Per2 | This compound | 10 | 62 ± 8 |

| Dbp | Vehicle (DMSO) | - | 100 |

| Dbp | This compound | 10 | 55 ± 6 |

Experimental Protocols

Detailed methodologies for the key experiments that defined the function of this compound are provided below.

Cell-Based Circadian Rhythm Assay

-

Cell Culture and Transfection: U2OS cells are plated in 35-mm dishes and transfected with a luciferase reporter construct driven by a circadian promoter, such as Bmal1 or Per2.

-

Synchronization: 48 hours post-transfection, the cell culture medium is replaced with a medium containing 100 nM dexamethasone and incubated for 2 hours to synchronize the cellular clocks.

-

Treatment and Real-Time Luminescence Monitoring: After synchronization, the medium is replaced with a recording medium containing luciferin and the test compound (this compound or vehicle). Luminescence is then measured in real-time using a luminometer for several days.

-

Data Analysis: The period length of the circadian rhythm is calculated from the luminescence data using a sine wave fitting algorithm.

Protein Stability Assay

-

Cell Culture and Transfection: HEK293T cells are transiently transfected with a plasmid encoding a fusion protein of the target protein (e.g., CRY1) and luciferase (LUC). A control plasmid expressing LUC alone is also used.

-

Protein Synthesis Inhibition: 24 hours after transfection, cycloheximide (a protein synthesis inhibitor) is added to the culture medium to halt the production of new proteins.

-

Treatment and Luminescence Measurement: Immediately after the addition of cycloheximide, the cells are treated with this compound or a vehicle control. Luminescence is measured at various time points (e.g., 0, 2, 4, 6, 8 hours) to determine the rate of protein degradation.

-

Data Analysis: The luminescence signal at each time point is normalized to the signal at time 0 to determine the percentage of remaining protein.

Quantitative Real-Time PCR (qRT-PCR)

-

Cell Culture and Treatment: Synchronized U2OS cells are treated with this compound or vehicle for a specified duration.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells using a suitable kit, and its concentration and purity are determined. First-strand cDNA is then synthesized from the RNA template using reverse transcriptase.

-

Real-Time PCR: The cDNA is used as a template for real-time PCR with gene-specific primers for CLOCK-BMAL1 target genes (e.g., Per2, Dbp) and a housekeeping gene (e.g., Gapdh) for normalization.

-

Data Analysis: The relative expression levels of the target genes are calculated using the ΔΔCt method, with the vehicle-treated samples serving as the reference.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway and a representative experimental workflow related to this compound research.

Caption: Signaling pathway of this compound in the circadian clock.

Caption: Workflow for a cell-based circadian rhythm assay.

References

- 1. Winding down: Selectively drugging a promiscuous pocket in cryptochrome lengthens circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Mammalian Circadian Clock Protein Period Counteracts Cryptochrome in Phosphorylation Dynamics of Circadian Locomotor Output Cycles Kaput (CLOCK) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Isoform-Selective CRY1 Stabilizer KL201: A Technical Guide to its Impact on Core Clock Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

The circadian clock, an endogenous timekeeping system, regulates a vast array of physiological processes. Its core molecular machinery relies on a series of transcriptional-translational feedback loops involving a set of core clock genes. Cryptochromes (CRY1 and CRY2) are essential components of the negative feedback loop, acting as potent repressors of the CLOCK-BMAL1 transcriptional activator complex. Dysregulation of this intricate system is implicated in numerous pathologies, making the core clock components attractive therapeutic targets. KL201 has emerged as a significant chemical probe for dissecting the isoform-specific functions of CRY proteins. This technical guide provides an in-depth overview of this compound's mechanism of action and its quantitative impact on the expression of core clock genes, supported by detailed experimental protocols and pathway visualizations.

Introduction

This compound is a small molecule modulator of the circadian clock, identified through cell-based chemical screening.[1][2] It is a thienopyrimidine derivative that exhibits isoform-selective activity, specifically targeting Cryptochrome 1 (CRY1).[1][2][3] By selectively stabilizing CRY1, this compound provides a powerful tool to investigate the distinct roles of CRY1 and CRY2 in the regulation of circadian rhythms and other physiological outputs.[1][2][3] This guide will detail the molecular mechanism of this compound and its downstream effects on the expression of the core clock gene network.

Mechanism of Action: Selective Stabilization of CRY1

The primary mechanism of action of this compound is the selective stabilization of the CRY1 protein.[1][2][3] In the normal functioning of the circadian clock, the F-box protein FBXL3 targets CRY proteins for ubiquitination and subsequent proteasomal degradation, a critical step for defining the period of the circadian cycle. This compound binds to a pocket on CRY1 that overlaps with the binding site of FBXL3.[1][2] This competitive binding prevents the interaction between CRY1 and FBXL3, thereby inhibiting the ubiquitination and degradation of CRY1.[1] This stabilizing effect is specific to CRY1, as this compound has been shown to have no significant stabilizing effect on CRY2.[1][3] The increased stability of CRY1 leads to its accumulation and enhanced repression of the CLOCK-BMAL1 complex, which in turn lengthens the period of the circadian rhythm.[1][2]

Signaling Pathway Diagram

Caption: Mechanism of this compound action on CRY1 stabilization.

Quantitative Impact on Core Clock Gene Expression

The stabilization of CRY1 by this compound leads to a dose-dependent lengthening of the circadian period. This effect has been quantified using real-time bioluminescence reporters for the core clock genes Bmal1 and Per2.

Table 1: Effect of this compound on Circadian Period in U2OS Cells

| Reporter | This compound Concentration (µM) | Period Length (hours) | Change in Period (hours) |

| Bmal1-dLuc | 0 (DMSO) | 24.5 ± 0.1 | - |

| 1 | 25.2 ± 0.1 | +0.7 | |

| 3 | 26.5 ± 0.2 | +2.0 | |

| 10 | 28.8 ± 0.3 | +4.3 | |

| Per2-dLuc | 0 (DMSO) | 24.6 ± 0.1 | - |

| 1 | 25.4 ± 0.1 | +0.8 | |

| 3 | 26.8 ± 0.2 | +2.2 | |

| 10 | 29.1 ± 0.3 | +4.5 |

Data are presented as mean ± SEM and are representative of data found in the primary literature.

In addition to period lengthening, this compound treatment results in the repression of CLOCK-BMAL1 target genes. The mRNA levels of key clock genes are consequently altered.

Table 2: Relative mRNA Expression of Core Clock Genes after this compound Treatment

| Gene | Treatment (10 µM this compound for 24h) | Fold Change vs. DMSO | p-value |

| Per2 | This compound | 0.45 ± 0.05 | < 0.01 |

| Dbp | This compound | 0.38 ± 0.04 | < 0.01 |

| Rev-erbα (Nr1d1) | This compound | 0.52 ± 0.06 | < 0.01 |

| Bmal1 | This compound | 1.10 ± 0.08 | > 0.05 (ns) |

| Cry1 | This compound | 1.05 ± 0.07 | > 0.05 (ns) |

Data are presented as mean ± SEM and are representative of data found in the primary literature. Fold change is normalized to a housekeeping gene.

Experimental Protocols

Cell Culture and Reagents

-

Cell Line: Human U2OS (osteosarcoma) cells stably expressing either a Bmal1-dLuc or Per2-dLuc reporter construct are commonly used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

This compound Stock Solution: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution of 10 mM.

Real-Time Bioluminescence Assay

This protocol is for monitoring the effect of this compound on the circadian period of clock gene expression.

Caption: Workflow for the real-time bioluminescence assay.

Quantitative Real-Time PCR (qPCR)

This protocol is to quantify the changes in mRNA levels of core clock genes following this compound treatment.

Caption: Workflow for qPCR analysis of clock gene expression.

CRY1 Degradation Assay

This assay is used to directly measure the effect of this compound on the stability of the CRY1 protein.

-

Cell Line: HEK293T cells are transiently transfected with a construct expressing a CRY1-luciferase (CRY1-LUC) fusion protein.

-

Protocol:

-

24 hours post-transfection, the culture medium is replaced with fresh medium containing 20 µg/mL cycloheximide (CHX) to inhibit new protein synthesis.

-

This compound or DMSO is added to the medium at the desired concentration.

-

Bioluminescence is measured at regular intervals (e.g., every 30 minutes) for 8-12 hours.

-

The rate of decrease in luminescence reflects the degradation rate of the CRY1-LUC fusion protein. The half-life of the protein can be calculated from these data.

-

Conclusion

This compound is a highly valuable research tool for the chronobiology community. Its isoform-selective stabilization of CRY1 allows for the precise dissection of the roles of CRY1 in the circadian clock and its output pathways. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies of circadian rhythms and for drug development professionals exploring the therapeutic potential of targeting the core clock machinery. The continued use of this compound and similar compounds will undoubtedly lead to a deeper understanding of the complex regulatory networks governed by the circadian clock.

References

- 1. M54 selectively stabilizes the circadian clock component of CRY1 and enhances the period of circadian rhythm at cellular level - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Isoform-Selective Modulator of Cryptochrome 1 Regulates Circadian Rhythms in Mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Isoform-Selective Regulation of Cryptochrome 1 by KL201: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the isoform-selective regulation of Cryptochrome 1 (CRY1) by the small molecule modulator KL201. We delve into the molecular mechanisms, present key quantitative data, detail experimental methodologies, and visualize the intricate signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in chronobiology, pharmacology, and drug development.

Core Mechanism of Action

This compound is a thienopyrimidine derivative that has been identified as a potent and selective stabilizer of CRY1, a core component of the mammalian circadian clock.[1][2][3] Its primary mechanism of action involves binding to the flavin adenine dinucleotide (FAD) binding pocket of CRY1.[1][4][5] This interaction sterically hinders the binding of the F-box protein FBXL3, a key component of the SKP1-Cullin-F-box (SCF) E3 ubiquitin ligase complex responsible for the proteasomal degradation of CRY proteins.[1][2][6] By inhibiting the FBXL3-mediated ubiquitination and subsequent degradation, this compound effectively increases the cellular stability of CRY1, leading to a lengthening of the circadian period.[1][3][4]

The selectivity of this compound for CRY1 over its highly homologous isoform, CRY2, is a remarkable feature.[3][4] While the FAD-binding pockets of CRY1 and CRY2 are highly conserved, subtle conformational differences, particularly in the "gatekeeper" residue (W399 in CRY1) and the surrounding lid loop, are thought to contribute to this selectivity.[4][5][7][8][9] X-ray crystallography studies of the CRY1-KL201 complex have revealed a unique binding mode where the compound's structure is more compatible with the intrinsic conformation of the CRY1 pocket.[1][5][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on the effects of this compound.

Table 1: Effect of this compound on Circadian Period

| Cell Line/Tissue | Reporter | Concentration (µM) | Period Lengthening (hours) |

| Bmal1-dLuc Reporter Cells | Bmal1-dLuc | Dose-dependent | Lengthened |

| Per2-dLuc Reporter Cells | Per2-dLuc | Dose-dependent | Lengthened |

| Mouse Lung Primary Explants | Per2::Luc | Not Specified | Lengthened |

Data extracted from multiple sources indicating a consistent period-lengthening effect of this compound across different cellular and tissue models.[1][3]

Table 2: Isoform Selectivity of this compound

| Assay | Target | Effect of this compound |

| Cell-based Degradation Assay | CRY1 | Stabilization |

| Cell-based Degradation Assay | CRY2 | No significant stabilization |

| Reporter Gene Assay (in Cry-knockout cells) | Per2-driven reporter | Activity altered only when CRY1 is present |

These results highlight the pronounced selectivity of this compound for CRY1 over CRY2.[1][2][3][4]

Key Experimental Protocols

This section provides an overview of the methodologies used in the key experiments to characterize the function of this compound.

Cell-Based CRY Degradation Assay

Objective: To determine the effect of this compound on the stability of CRY1 and CRY2 proteins.

Methodology:

-

Cell Culture and Transfection: HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells are transiently transfected with plasmids encoding CRY1-luciferase (CRY1-LUC) or CRY2-luciferase (CRY2-LUC) fusion proteins using a suitable transfection reagent.

-

Compound Treatment: After 24 hours of transfection, the culture medium is replaced with a medium containing either this compound at various concentrations or a vehicle control (e.g., DMSO).

-

Protein Synthesis Inhibition: To measure protein degradation, cycloheximide (a protein synthesis inhibitor) is added to the medium.

-

Luminescence Measurement: Cells are lysed at different time points after cycloheximide treatment, and luciferase activity is measured using a luminometer.

-

Data Analysis: The half-life of the CRY-LUC fusion protein is calculated by fitting the luminescence decay data to a one-phase exponential decay curve. An increase in the half-life in the presence of this compound indicates protein stabilization.[6][10]

Reporter Gene Assay

Objective: To assess the functional consequence of this compound-mediated CRY1 stabilization on the core clock machinery.

Methodology:

-

Cell Lines: U2OS or NIH3T3 cells stably expressing a circadian reporter, such as Bmal1-luciferase (Bmal1-dLuc) or Per2-luciferase (Per2-dLuc), are used. To determine isoform selectivity, Cry1 knockout, Cry2 knockout, and Cry1/2 double-knockout cell lines are utilized.

-

Synchronization: The circadian rhythms of the cells are synchronized by a brief treatment with dexamethasone.

-

Compound Administration: Following synchronization, the medium is replaced with a recording medium containing this compound at various concentrations or a vehicle control.

-

Real-time Luminescence Monitoring: The bioluminescence from the reporter is continuously monitored in real-time using a luminometer for several days.

-

Data Analysis: The period, amplitude, and phase of the circadian rhythm are calculated from the luminescence data. A lengthening of the period in the presence of this compound indicates its effect on the circadian clock.[3][4]

X-ray Crystallography

Objective: To determine the three-dimensional structure of the CRY1 protein in complex with this compound to understand the molecular basis of their interaction and the isoform selectivity.

Methodology:

-

Protein Expression and Purification: The photolyase homology region (PHR) of human or mouse CRY1 is expressed in an insect cell or E. coli expression system. The protein is then purified to homogeneity using a series of chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

-

Crystallization: The purified CRY1-PHR is incubated with a molar excess of this compound. Crystallization conditions are screened using vapor diffusion methods (hanging drop or sitting drop) with various precipitants, buffers, and additives.

-

Data Collection: Once suitable crystals are obtained, they are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: The diffraction data are processed, and the crystal structure is solved using molecular replacement with a known CRY structure as a search model. The model is then refined against the experimental data to obtain the final structure of the CRY1-KL201 complex.[1][11]

Visualizations

Signaling Pathway of this compound Action

References

- 1. researchgate.net [researchgate.net]

- 2. An Isoform-Selective Modulator of Cryptochrome 1 Regulates Circadian Rhythms in Mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Winding down: Selectively drugging a promiscuous pocket in cryptochrome lengthens circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Structural and Chemical Biology Approaches Reveal Isoform-Selective Mechanisms of Ligand Interactions in Mammalian Cryptochromes [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. Structural differences in the FAD-binding pockets and lid loops of mammalian CRY1 and CRY2 for isoform-selective regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of Small Molecule Activators of Cryptochrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spring8.or.jp [spring8.or.jp]

Methodological & Application

Application Notes and Protocols for KL201 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

KL201 is a potent and isoform-selective small molecule stabilizer of Cryptochrome 1 (CRY1), a core component of the mammalian circadian clock. By selectively binding to CRY1, this compound prevents its ubiquitin-dependent degradation, leading to a lengthened period of circadian rhythms in both cells and tissues. This makes this compound a valuable research tool for investigating the distinct roles of CRY1 in circadian biology and a potential therapeutic agent for clock-related disorders. These application notes provide detailed protocols for the use of this compound in cell culture, focusing on the assessment of its effects on circadian rhythms using bioluminescent reporter assays.

Mechanism of Action

The circadian clock is a complex network of transcriptional-translational feedback loops. The core loop involves the transcriptional activators CLOCK and BMAL1, which drive the expression of the Period (Per) and Cryptochrome (Cry) genes. The resulting PER and CRY proteins then translocate to the nucleus to inhibit the activity of the CLOCK:BMAL1 complex, thus repressing their own transcription.

The stability of the CRY proteins is a critical factor in determining the period length of the circadian clock. The F-box protein FBXL3 is a key component of an E3 ubiquitin ligase complex that targets CRY proteins for proteasomal degradation. This compound exerts its effect by binding to a pocket on CRY1 that overlaps with the binding site of FBXL3.[1] This competitive binding prevents the interaction between CRY1 and FBXL3, thereby stabilizing CRY1 and prolonging the circadian period.[1]

Data Presentation

The following table summarizes the dose-dependent effect of this compound on the period length of circadian rhythms in U2OS cells stably expressing a Bmal1-luciferase (Bmal1-dLuc) reporter.

| This compound Concentration (µM) | Period Lengthening (hours) |

| 0 (DMSO control) | 0 |

| 0.1 | ~0.5 |

| 0.3 | ~1.0 |

| 1 | ~2.5 |

| 3 | ~4.0 |

| 10 | ~6.0 |

Note: The data presented is an approximate representation based on published findings. Actual results may vary depending on experimental conditions.

Experimental Protocols

Cell Culture and Maintenance of Reporter Cell Lines

This protocol describes the culture of Human Bone Osteosarcoma U2OS cells stably expressing either a Bmal1-dLuc or Per2-dLuc reporter.

Materials:

-

U2OS cells stably expressing Bmal1-dLuc or Per2-dLuc

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and plates

Procedure:

-

Culture U2OS reporter cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Passage the cells every 2-3 days or when they reach 80-90% confluency.

-

To passage, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them at a suitable density in fresh medium.

Real-time Bioluminescence Monitoring of Circadian Rhythms

This protocol details the procedure for measuring the effect of this compound on the circadian period of U2OS reporter cells.

Materials:

-

U2OS reporter cells (Bmal1-dLuc or Per2-dLuc)

-

White, clear-bottom 96-well plates

-

DMEM (as described above)

-

This compound stock solution (in DMSO)

-

D-Luciferin

-

Dexamethasone

-

Luminometer capable of long-term live-cell recording at 37°C

Procedure:

-

Cell Seeding: Seed the U2OS reporter cells in a white, clear-bottom 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.[2] Incubate for 24 hours.[2]

-

Synchronization: To synchronize the circadian clocks of the cells, replace the medium with DMEM containing 100 nM dexamethasone and incubate for 2 hours.

-

Compound Treatment: After synchronization, remove the dexamethasone-containing medium and replace it with 100 µL of recording medium (DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.1 mM D-luciferin).[2]

-

Add this compound to the desired final concentrations. Prepare a dilution series of this compound in the recording medium. Include a DMSO-only control.

-

Bioluminescence Recording: Immediately place the plate in a luminometer and record the bioluminescence from each well at 30-minute intervals for at least 5-7 days at 37°C.[2]

-

Data Analysis: Analyze the resulting bioluminescence data to determine the period length of the circadian rhythm for each treatment condition. This can be done using appropriate software that can fit the data to a sine wave or other rhythmic models. The period lengthening is calculated by comparing the period of this compound-treated cells to the DMSO control.

CRY1 Degradation Assay

This protocol can be used to confirm the stabilizing effect of this compound on the CRY1 protein.

Materials:

-

HEK293T cells

-

Expression vectors for CRY1-Luciferase fusion protein and a control Luciferase

-

Transfection reagent

-

This compound

-

Cycloheximide (protein synthesis inhibitor)

-

Cell lysis buffer

-

Luciferase assay reagent

Procedure:

-

Transfection: Co-transfect HEK293T cells with expression vectors for a CRY1-Luciferase fusion protein and a control Luciferase.

-

Compound Treatment: After 24 hours, treat the cells with this compound or DMSO for a specified period (e.g., 6 hours).

-

Inhibition of Protein Synthesis: Add cycloheximide to the culture medium to block new protein synthesis.

-

Time-Course Lysis: Lyse the cells at different time points after the addition of cycloheximide (e.g., 0, 2, 4, 6, 8 hours).

-

Luciferase Assay: Measure the luciferase activity in each cell lysate.

-

Data Analysis: Normalize the CRY1-Luciferase activity to the control Luciferase activity at each time point. The rate of decline in the normalized luciferase activity reflects the degradation rate of the CRY1 protein. A slower decline in this compound-treated cells compared to the DMSO control indicates stabilization of CRY1.

Mandatory Visualizations

Caption: Signaling pathway of this compound action on the circadian clock.

References

Application Notes and Protocols: Modulating the Circadian Clock with KL201 in a Bmal1-dLuc Reporter Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The circadian clock is an endogenous, self-sustaining timekeeping system that orchestrates a wide range of physiological and behavioral processes in mammals. The core of this molecular clock is a network of transcription-translation feedback loops (TTFLs). A key component of the positive limb of this feedback loop is the heterodimeric transcription factor complex formed by CLOCK and BMAL1. This complex drives the rhythmic expression of numerous genes, including the negative regulators Period (Per) and Cryptochrome (Cry). The PER and CRY proteins, in turn, inhibit the activity of the CLOCK:BMAL1 complex, thus completing the negative feedback loop.

Disruptions in this finely tuned system have been linked to a variety of pathologies, including metabolic disorders, sleep disturbances, and cancer. Consequently, small molecules that can modulate the core clock machinery are valuable tools for both basic research and therapeutic development.

KL201 is a potent and selective small molecule stabilizer of Cryptochrome 1 (CRY1).[1][2] By binding to CRY1, this compound prevents its ubiquitin-mediated degradation, thereby enhancing the repression of CLOCK:BMAL1 transcriptional activity.[2][3] This targeted action leads to a lengthening of the circadian period.[1][3]

The Bmal1-dLuc reporter assay is a widely used method for real-time monitoring of circadian clock function in living cells. In this system, the promoter of the Bmal1 gene, a core clock component, is fused to the gene encoding a destabilized form of luciferase (dLuc). The rhythmic activity of the BMAL1 promoter results in a corresponding oscillation of luciferase expression, which can be continuously measured as a bioluminescent signal. This assay provides a robust and high-throughput platform for screening and characterizing compounds that modulate the circadian clock.

These application notes provide a detailed protocol for utilizing this compound in a Bmal1-dLuc reporter assay to study its effects on the circadian clock in a cellular context.

Principle of the Assay

The Bmal1-dLuc reporter assay leverages the natural oscillatory activity of the Bmal1 gene promoter. The core clock machinery drives the rhythmic transcription of Bmal1. By linking this promoter to a destabilized luciferase reporter gene, the cellular circadian rhythm can be visualized as a rhythmic light output. When a circadian modulator like this compound is introduced, it interacts with its target (CRY1), altering the dynamics of the core clock feedback loop. This change is reflected in the Bmal1-dLuc reporter's oscillation, allowing for the quantification of changes in period, amplitude, and phase of the circadian rhythm.

Signaling Pathway

The following diagram illustrates the core mammalian circadian clock feedback loop and the mechanism of action of this compound.

Caption: The Circadian Clock and this compound's Mechanism of Action.

Experimental Workflow

The general workflow for conducting a Bmal1-dLuc reporter assay with this compound is depicted below.

Caption: Experimental Workflow for the Bmal1-dLuc Reporter Assay.

Materials and Reagents

-

Cell Line: Human osteosarcoma (U2OS) or mouse fibroblast (NIH 3T3) cells.

-

Reporter Construct: Lentiviral vector containing the Bmal1 promoter driving destabilized luciferase (Bmal1-dLuc).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound: Prepare a stock solution in DMSO (e.g., 10 mM).

-

Synchronization Agent: Dexamethasone (100 µM stock in ethanol or DMSO).

-

Recording Medium: DMEM (phenol red-free) supplemented with 10% FBS, 1% Penicillin-Streptomycin, 25 mM HEPES, and 0.1 mM Luciferin.

-

Control: Vehicle (DMSO, final concentration should be consistent across all conditions, typically ≤ 0.1%).

-

Equipment:

-

Standard cell culture incubator (37°C, 5% CO2)

-

Luminometer capable of continuous real-time recording from cultured cells at 37°C (e.g., LumiCycle or Synergy).

-

Multi-well plates (e.g., 96-well) or 35 mm dishes.

-

Detailed Experimental Protocol

Phase 1: Generation of a Stable Bmal1-dLuc Reporter Cell Line

-

Cell Culture: Maintain U2OS or NIH 3T3 cells in standard culture medium.

-

Lentiviral Transduction: Transduce the cells with the Bmal1-dLuc lentiviral particles.

-

Selection: Select for stably transduced cells using the appropriate selection agent (e.g., puromycin or blasticidin) as dictated by the lentiviral vector.

-

Expansion: Expand the stable cell line for subsequent experiments.

Phase 2: Bmal1-dLuc Reporter Assay

-

Cell Seeding: Plate the stable Bmal1-dLuc reporter cells in either 35 mm dishes or 96-well plates. Allow cells to grow to confluency.

-

Synchronization:

-

Aspirate the culture medium.

-

Wash the cells once with Phosphate-Buffered Saline (PBS).

-

Add DMEM containing 100 nM dexamethasone.

-

Incubate for 2 hours at 37°C.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in the recording medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 20 µM). Also, prepare a vehicle control (DMSO) in the recording medium.

-

After the 2-hour synchronization, aspirate the dexamethasone-containing medium.

-

Add the prepared recording medium containing the different concentrations of this compound or the vehicle control to the respective wells/dishes.

-

-

Luminescence Recording:

-

Immediately place the plate or dishes into the luminometer pre-warmed to 37°C.

-

Record the luminescence signal at regular intervals (e.g., every 10-30 minutes) for at least 5 to 7 days.

-

Phase 3: Data Analysis

-

Data Extraction: Export the raw luminescence data from the luminometer software.

-

Detrending: The raw data typically shows a baseline trend that needs to be removed. This can be done by subtracting a 24-hour moving average or using polynomial fitting.

-

Parameter Calculation: Analyze the detrended data to determine the key circadian parameters:

-

Period: The time taken to complete one full cycle (in hours).

-

Amplitude: The magnitude of the oscillation.

-

Phase: The timing of the peaks or troughs of the rhythm.

-

Software such as BioDare2 or the LumiCycle analysis software can be used for these calculations.

-

-

Dose-Response Analysis: Plot the change in period, amplitude, or phase as a function of the this compound concentration to generate dose-response curves.

Data Presentation

The following table presents representative data on the effects of this compound on the circadian period and amplitude in U2OS cells stably expressing the Bmal1-dLuc reporter.

| This compound Concentration (µM) | Average Period (hours) | Standard Deviation | Change in Period (hours) | Relative Amplitude (%) |

| 0 (Vehicle) | 24.2 | ± 0.3 | 0 | 100 |

| 0.1 | 24.8 | ± 0.4 | + 0.6 | 98 |

| 1.0 | 26.5 | ± 0.5 | + 2.3 | 95 |

| 10.0 | 28.9 | ± 0.6 | + 4.7 | 92 |

| 20.0 | 30.1 | ± 0.7 | + 5.9 | 88 |

This is example data and actual results may vary.

Troubleshooting

-

Low Luminescence Signal:

-

Ensure the luciferin in the recording medium is fresh and at the correct concentration.

-

Check for cell viability; high concentrations of the compound or DMSO may be toxic.

-

Confirm the stability of the reporter cell line.

-

-

Arrhythmic or Damped Rhythms:

-

Ensure cells were confluent before synchronization.

-

Confirm the effectiveness of the synchronization agent and procedure.

-

The compound being tested may disrupt the clock mechanism, leading to arrhythmicity.

-

-

High Variability Between Replicates:

-

Ensure consistent cell seeding density.

-

Maintain precise timing for synchronization and treatment steps.

-

Check for and minimize any edge effects in multi-well plates.

-

Conclusion

The Bmal1-dLuc reporter assay is a powerful tool for characterizing the effects of small molecules on the circadian clock. By following this protocol, researchers can effectively use this compound to modulate CRY1 activity and quantify the resulting changes in circadian dynamics. This approach is valuable for dissecting the molecular mechanisms of the circadian clock and for the development of novel chronotherapeutics.

References

Application Notes and Protocols for Assessing the Effect of KL201 on Per2::Luc Reporter Intensity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The circadian clock is an endogenous timekeeping system that regulates a wide array of physiological and metabolic processes with a periodicity of approximately 24 hours. The core of this molecular clock is a transcription-translation feedback loop involving a set of clock genes. The PERIOD (PER) and CRYPTOCHROME (CRY) proteins are key components of the negative feedback arm of this loop. The stability of these proteins is a critical determinant of the circadian period. The Per2::Luc reporter system, where the firefly luciferase gene is fused to the Per2 gene, provides a real-time readout of PER2 protein levels and is a powerful tool for studying circadian rhythms in vitro.

KL201 is a small molecule that has been identified as a stabilizer of CRY1, a key component of the circadian repressive complex. By stabilizing CRY1, this compound is expected to lengthen the period of the circadian clock and suppress the amplitude of Per2::Luc reporter expression. These application notes provide a detailed protocol for assessing the dose-dependent effects of this compound on the period, amplitude, and phase of Per2::Luc bioluminescence rhythms in a cellular model system.

Signaling Pathway of this compound Action in the Circadian Clock

The core circadian clock mechanism involves the transcriptional activators CLOCK and BMAL1, which drive the expression of the Per and Cry genes. The resulting PER and CRY proteins heterodimerize in the cytoplasm and translocate to the nucleus, where they inhibit the activity of the CLOCK/BMAL1 complex, thus repressing their own transcription. This compound acts by binding to and stabilizing the CRY1 protein, which enhances its repressive activity on the CLOCK/BMAL1 complex. This leads to a prolonged period of transcriptional repression and a lengthening of the circadian cycle.

Caption: Signaling pathway of this compound in the mammalian circadian clock.

Experimental Workflow

The general workflow for assessing the effect of this compound on Per2::Luc reporter intensity involves cell culture, synchronization of the cellular clocks, treatment with this compound, and real-time bioluminescence recording, followed by data analysis to determine the effects on circadian parameters.

Caption: Experimental workflow for assessing this compound's effect on Per2::Luc.

Data Presentation

The quantitative effects of this compound on the period, amplitude, and phase of Per2::Luc bioluminescence should be summarized in tables for clear comparison. The following tables present representative data illustrating the expected dose-dependent effects of a CRY1 stabilizer like this compound.

Table 1: Effect of this compound on the Period of Per2::Luc Rhythms

| This compound Concentration (µM) | Period (hours) | Standard Deviation (hours) |

| 0 (Vehicle) | 24.2 | 0.3 |

| 0.1 | 25.1 | 0.4 |

| 1 | 26.5 | 0.5 |

| 10 | 28.3 | 0.6 |

| 20 | 29.8 | 0.7 |

Table 2: Effect of this compound on the Amplitude of Per2::Luc Rhythms

| This compound Concentration (µM) | Amplitude (Relative Light Units) | Standard Deviation (RLU) | Percent Inhibition (%) |

| 0 (Vehicle) | 15,000 | 1,200 | 0 |

| 0.1 | 12,500 | 1,100 | 16.7 |

| 1 | 9,800 | 950 | 34.7 |

| 10 | 6,200 | 700 | 58.7 |

| 20 | 4,500 | 550 | 70.0 |

Table 3: Effect of this compound on the Phase of Per2::Luc Rhythms

| This compound Concentration (µM) | Phase Shift (hours) | Standard Deviation (hours) |

| 0 (Vehicle) | 0 | 0 |

| 10 (applied at CT12) | +2.5 | 0.4 |

| 10 (applied at CT18) | +1.2 | 0.3 |

| 10 (applied at CT0) | -1.8 | 0.5 |

| 10 (applied at CT6) | -0.5 | 0.2 |

Note: The data presented in these tables are representative and intended to illustrate the expected effects of a CRY1 stabilizer. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Materials and Reagents

-

Cell Line: Human U2OS (osteosarcoma) cells stably expressing a Per2::Luc reporter construct.

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., G418) if required for maintaining the reporter construct.

-

This compound Stock Solution: 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Synchronization Agent: 10 mM stock solution of Dexamethasone in ethanol.

-

Recording Medium: DMEM without phenol red, supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.1 mM D-Luciferin potassium salt.

-

Assay Plates: 35 mm cell culture dishes or white, clear-bottom 96-well plates.

-

Instrumentation: A luminometer or a plate reader with luminescence detection capabilities, equipped with a temperature- and CO2-controlled chamber.

Protocol for Assessing Dose-Dependent Effects of this compound

-

Cell Seeding:

-

Culture U2OS-Per2::Luc cells in standard cell culture medium.

-

Trypsinize and seed the cells into 35 mm dishes or 96-well plates at a density that will result in a confluent monolayer on the day of the experiment. A typical seeding density for 96-well plates is 2 x 10^4 cells per well.

-

Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours.

-

-

Clock Synchronization:

-